5-Fluoro-6-nitro-1,3-dihydroisobenzofuran
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Overview
Description
5-Fluoro-6-nitro-1,3-dihydroisobenzofuran is an organic compound with the molecular formula C8H6FNO3 It is a derivative of isobenzofuran, characterized by the presence of a fluorine atom at the 5th position and a nitro group at the 6th position on the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Fluoro-6-nitro-1,3-dihydroisobenzofuran typically involves the nitration of 5-fluoro-1,3-dihydroisobenzofuran. The reaction conditions often include the use of concentrated nitric acid and sulfuric acid as nitrating agents. The reaction is carried out at low temperatures to control the nitration process and prevent over-nitration.
Industrial Production Methods
Industrial production of this compound may involve large-scale nitration processes using continuous flow reactors. These reactors allow for better control of reaction conditions, leading to higher yields and purity of the final product. The use of environmentally benign solvents and reagents is also considered to minimize the environmental impact of the production process.
Chemical Reactions Analysis
Types of Reactions
5-Fluoro-6-nitro-1,3-dihydroisobenzofuran undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with palladium on carbon (Pd/C) or iron powder in acidic conditions are used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of quinones.
Reduction: Formation of 5-amino-6-nitro-1,3-dihydroisobenzofuran.
Substitution: Formation of various substituted isobenzofuran derivatives depending on the nucleophile used.
Scientific Research Applications
5-Fluoro-6-nitro-1,3-dihydroisobenzofuran has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5-Fluoro-6-nitro-1,3-dihydroisobenzofuran involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The fluorine atom enhances the compound’s stability and bioavailability, making it a valuable candidate for drug development.
Comparison with Similar Compounds
Similar Compounds
5-Fluoro-1,3-dihydroisobenzofuran: Lacks the nitro group, making it less reactive in certain chemical reactions.
6-Nitro-1,3-dihydroisobenzofuran: Lacks the fluorine atom, affecting its stability and bioavailability.
5-Chloro-6-nitro-1,3-dihydroisobenzofuran: Similar structure but with a chlorine atom instead of fluorine, leading to different chemical and biological properties.
Uniqueness
5-Fluoro-6-nitro-1,3-dihydroisobenzofuran is unique due to the presence of both fluorine and nitro groups, which confer distinct chemical reactivity and biological activity. The combination of these functional groups makes it a versatile compound for various applications in research and industry.
Properties
Molecular Formula |
C8H6FNO3 |
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Molecular Weight |
183.14 g/mol |
IUPAC Name |
5-fluoro-6-nitro-1,3-dihydro-2-benzofuran |
InChI |
InChI=1S/C8H6FNO3/c9-7-1-5-3-13-4-6(5)2-8(7)10(11)12/h1-2H,3-4H2 |
InChI Key |
GHJPBDMZXLUKEA-UHFFFAOYSA-N |
Canonical SMILES |
C1C2=CC(=C(C=C2CO1)F)[N+](=O)[O-] |
Origin of Product |
United States |
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